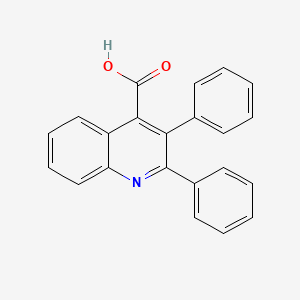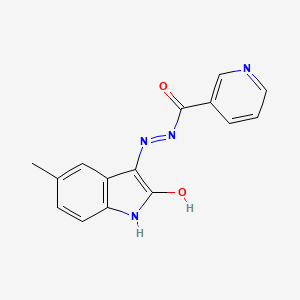
2,3-diphenyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diphenyl-4-quinolinecarboxylic acid, also known as quinaldine acid, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a complex molecular structure and has been synthesized using several methods.
科学研究应用
2,3-diphenyl-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of science. This compound has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of 2,3-diphenyl-4-quinolinecarboxylic acid is complex and not fully understood. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA. This inhibition leads to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial drugs.
实验室实验的优点和局限性
2,3-diphenyl-4-quinolinecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have cytotoxic effects on normal cells, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 2,3-diphenyl-4-quinolinecarboxylic acid. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new antitumor, antiviral, and antimicrobial drugs.
合成方法
2,3-diphenyl-4-quinolinecarboxylic acid can be synthesized using several methods, including the Skraup method, the Pechmann method, and the Friedländer synthesis. The Skraup method involves the condensation of aniline and glycerol with sulfuric acid and nitrobenzene. The Pechmann method involves the reaction of phenol and maleic anhydride in the presence of a catalyst. The Friedländer synthesis involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize this compound with varying yields and purity.
属性
IUPAC Name |
2,3-diphenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJWKHDYQZPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)